Cycloastragenol (CAG) is a highly purified (>98% HPLC) triterpenoid aglycone derived from the hydrolysis of Astragaloside IV, a primary saponin found in Astragalus membranaceus. With a molecular weight of 490.72 g/mol, this tetracyclic triterpenoid is procured primarily for its established role as a potent, small-molecule telomerase activator. Unlike its parent glycosides, CAG is highly lipophilic, offering distinct advantages in membrane permeability and cellular uptake. In procurement contexts, high-purity CAG is selected over crude saponin mixtures to ensure precise, reproducible dosing in advanced anti-aging, neuroprotective, and cellular senescence models, where exact molar concentrations of the active aglycone are required to trigger cAMP response element-binding (CREB) and telomerase reverse transcriptase (TERT) pathways [1].
Substituting pure Cycloastragenol with its parent compound, Astragaloside IV (AS-IV), or crude Astragalus extracts fundamentally compromises experimental and therapeutic reproducibility due to severe pharmacokinetic limitations. AS-IV is a large glycoside that suffers from poor intestinal permeability and low transmembrane diffusion, resulting in an absolute oral bioavailability of only 2.2% to 3.7% in rat models [1]. Furthermore, crude extracts contain highly variable concentrations of the active aglycone, making quantitative dosing impossible and introducing off-target effects from other plant metabolites. Because CAG lacks the bulky sugar moieties of AS-IV, it exhibits significantly higher permeability across both the intestinal epithelium and the blood-brain barrier, making it the mandatory choice for in vivo neurological models and precision formulation development where systemic exposure is critical[2].
The procurement of Cycloastragenol is heavily driven by its superior pharmacokinetic profile compared to its parent glycoside, Astragaloside IV. In vivo pharmacokinetic data demonstrates that AS-IV has a severely limited absolute oral bioavailability of approximately 2.2%–3.7% in rats due to its large molecular size and low diffusion efficiency across intestinal epithelial cells (e.g., Caco-2 models) [1]. In contrast, Cycloastragenol functions as the membrane-permeable aglycone, demonstrating high permeability across both the intestinal barrier and the blood-brain barrier [2]. This structural advantage eliminates the absorption bottleneck inherent to AS-IV, ensuring higher systemic and central nervous system exposure.
| Evidence Dimension | Absolute oral bioavailability and membrane permeability |
| Target Compound Data | High BBB and intestinal permeability (aglycone form) |
| Comparator Or Baseline | Astragaloside IV (2.2%–3.7% oral bioavailability in rats) |
| Quantified Difference | CAG eliminates the transmembrane diffusion barrier caused by AS-IV's bulky sugar moieties. |
| Conditions | In vivo rat models and in vitro Caco-2 permeability assays |
Buyers must select CAG over AS-IV for any in vivo or neurological application where crossing biological membranes is a prerequisite for efficacy.
Cycloastragenol is recognized as a highly potent, small-molecule telomerase activator. Quantitative assays utilizing neuronal cells (PC12) and primary cortical neurons demonstrate that CAG at low micromolar concentrations (1–3 µM) induces a significant ~2-fold increase in telomerase activity compared to vehicle controls [1]. Other comparative studies show that highly purified CAG formulations can achieve up to a 4.3-fold increase in telomerase activity relative to untreated cells, significantly outperforming crude Astragalus root extracts which require much higher mass loadings to achieve comparable activation[2].
| Evidence Dimension | Telomerase activation fold-increase |
| Target Compound Data | 1-3 µM yields ~2 to 4.3-fold increase in telomerase activity |
| Comparator Or Baseline | Untreated baseline / Crude Astragalus extracts (require higher mass for lower/equivalent activation) |
| Quantified Difference | CAG provides highly concentrated, dose-dependent telomerase activation at low micromolar levels. |
| Conditions | RQ-TRAP assay in PC12 cells and primary neurons; human T-cell cultures |
Procuring high-purity CAG ensures researchers can achieve robust, reproducible telomerase activation without the cytotoxicity or formulation bulk associated with crude extracts.
While Cycloastragenol has limited aqueous solubility, its specific solubility profile in organic solvents makes it highly suitable for standardized lipid-based or co-solvent formulations. CAG achieves a high solubility of up to 125 mg/mL in DMSO and 15 mg/mL in ethanol. For in vivo applications, CAG can be successfully formulated into a clear working solution at 3.3 mg/mL using a specific co-solvent matrix of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline . This predictable solubility behavior allows for reproducible dosing regimens, unlike crude saponin mixtures which are prone to unpredictable precipitation.
| Evidence Dimension | Maximum solubility and in vivo formulation capacity |
| Target Compound Data | 125 mg/mL in DMSO; 3.3 mg/mL in PEG/Tween/Saline matrix |
| Comparator Or Baseline | Crude saponin mixtures (unpredictable solubility and precipitation) |
| Quantified Difference | CAG enables the creation of stable, highly concentrated non-aqueous or co-solvent dosing solutions. |
| Conditions | Standard laboratory solubility testing and in vivo formulation preparation (sonication recommended) |
Technical buyers and formulators require predictable solubility metrics to design stable delivery vehicles for preclinical animal models.
Due to its superior blood-brain barrier permeability compared to Astragaloside IV, CAG is the preferred compound for in vivo neurological studies. It is utilized to activate CREB and TERT pathways in the central nervous system, making it an essential procurement item for research into neurodegenerative diseases, secondary brain injury, and depression models [1].
CAG's ability to induce a 2- to 4.3-fold increase in telomerase activity at low micromolar concentrations makes it a critical positive control and active agent in cellular senescence assays. Procuring >98% pure CAG ensures that telomere lengthening and DNA damage reduction can be quantitatively measured without interference from the variable constituents found in crude plant extracts [2].
Because of its specific solubility profile (up to 125 mg/mL in DMSO), CAG is heavily utilized by formulation scientists developing non-aqueous or co-solvent delivery systems (e.g., PEG300/Tween 80 matrices). It is the ideal candidate for developing highly concentrated, stable liquid formulations for preclinical dosing where aqueous-dependent glycosides would fail .